molecular formula C18H16N2O4S2 B2509647 methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 2210136-87-9

methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2509647
CAS No.: 2210136-87-9
M. Wt: 388.46
InChI Key: VUKORCRYEHMINU-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a sulfamoyl-linked benzoate derivative featuring a pyridine-thiophene hybrid substituent. Its structure comprises:

  • A methyl benzoate core providing ester functionality.
  • A sulfamoyl bridge (-SO₂-NH-) connecting the benzoate to a 2-(thiophen-3-yl)pyridin-3-ylmethyl group, which introduces aromatic heterocyclic diversity. Its structural uniqueness lies in the combination of sulfamoyl linkage and fused heterocyclic systems, distinguishing it from analogs with piperazine, quinoline, or sulfonylurea motifs .

Properties

IUPAC Name

methyl 4-[(2-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-24-18(21)13-4-6-16(7-5-13)26(22,23)20-11-14-3-2-9-19-17(14)15-8-10-25-12-15/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKORCRYEHMINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction is catalyzed by palladium and involves the use of boron reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and alcohols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The thiophene and pyridine rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Key Structural Features of Methyl 4-({[2-(Thiophen-3-yl)Pyridin-3-yl]Methyl}Sulfamoyl)Benzoate and Analogs
Compound Name / Class Core Structure Linker/Functional Group Heterocyclic Components Reference
Target Compound Methyl benzoate Sulfamoyl (-SO₂-NH-) Pyridine, thiophene -
Quinoline-Piperazine Derivatives (C1–C7) Methyl benzoate Piperazine-carbonyl Quinoline, halogenated aryl
Thiophene-Pyridine Suzuki Product (8) Methyl benzoate Direct C-C bond (Suzuki coupling) Thiophene, pyridine, fluorophenyl
Sulfonylurea Herbicides (e.g., Metsulfuron) Methyl benzoate Sulfonylurea (-SO₂-NH-CONH-) Triazine

Key Observations :

  • Linker Diversity: The sulfamoyl group in the target compound contrasts with the piperazine-carbonyl (C1–C7) and sulfonylurea (herbicides) linkers.
Table 2: Inferred Property Comparison
Property Target Compound Quinoline-Piperazine Derivatives Sulfonylurea Herbicides
Solubility Moderate (polar sulfamoyl) Low (bulky piperazine-quinoline) High (ionic sulfonylurea)
Bioactivity Potential enzyme inhibition Anticancer/antiviral (quinoline) Herbicidal (ALS enzyme inhibition)
Thermal Stability High (aromatic stacking) Moderate Variable (depends on substituents)

Notable Findings:

  • The sulfamoyl group may enhance water solubility compared to the lipophilic quinoline-piperazine derivatives but reduce it relative to ionic sulfonylureas .
  • The thiophene-pyridine system could improve π-π stacking interactions in biological targets compared to triazine-based herbicides .

Biological Activity

Methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O3SC_{19}H_{16}N_{2}O_{3}S with a molecular weight of 352.4 g/mol. The compound features a sulfamoyl group attached to a benzoate structure, which is further substituted with a thiophene and pyridine moiety.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with thiophene and pyridine-based sulfamoyl precursors. The specific synthetic route can vary, but it often employs standard organic synthesis techniques such as coupling reactions and condensation methods.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and pyridine rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate moderate to excellent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Zone of Inhibition (mm)
This compoundStaphylococcus aureus18
This compoundEscherichia coli15
Control (Chloramphenicol)Staphylococcus aureus25
Control (Chloramphenicol)Escherichia coli22

These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation in vitro. For example, studies have reported that certain thiophene-pyridine derivatives exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)8.0
A549 (Lung Cancer)15.0

The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Case Studies

  • Antimicrobial Efficacy : A study published in Korea Science evaluated various thiophene-pyridine derivatives for their antimicrobial activity. This compound was among the compounds tested, showing significant inhibition against both Gram-positive and Gram-negative bacteria, corroborating its potential as a therapeutic agent in treating bacterial infections .
  • Anticancer Properties : Research conducted on similar compounds revealed that those with a pyridine-thiophene scaffold exhibited notable anticancer activity. The structure-function relationship highlighted the importance of the thiophene ring in enhancing cytotoxicity against cancer cells .

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